molecular formula C6H4F3N5O B2625156 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 326906-13-2

2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2625156
CAS No.: 326906-13-2
M. Wt: 219.127
InChI Key: PXRGEZDHAVMOSS-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group and the triazolopyrimidine core makes it a valuable scaffold for the development of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through several methods. One efficient route involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild acidic conditions to ensure regioselectivity and high yields.

Another method involves the use of 3-Amino-5-trifluoromethyl-1,2,4-triazole as a starting material, which reacts with acrylonitrile derivatives and various 1,3-dicarbonyl compounds

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with potential biological activities.

    Reduction: Reduction reactions can modify the functional groups, leading to new analogs with altered properties.

    Substitution: Substitution reactions, particularly at the amino and trifluoromethyl positions, can yield a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions are often derivatives with modified biological activities. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution can introduce new functional groups that enhance the compound’s pharmacological profile .

Scientific Research Applications

2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation . The exact pathways and molecular targets vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Uniqueness

What sets 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol apart is the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent biological activities and makes it a valuable scaffold for drug development .

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5O/c7-6(8,9)2-1-3(15)14-5(11-2)12-4(10)13-14/h1H,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBUCOPGSJQIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N=C(NN2C1=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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